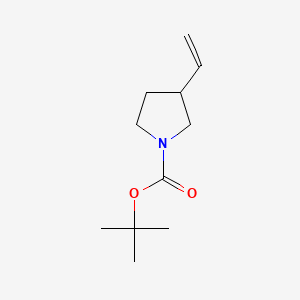

Tert-butyl 3-vinylpyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-ethenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWBHQLFAKSRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693362 | |

| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753015-96-2 | |

| Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 3-vinylpyrrolidine-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 3-vinylpyrrolidine-1-carboxylate. This chiral pyrrolidine derivative is a valuable building block in modern organic synthesis, particularly in the development of novel therapeutic agents.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1228312-14-8 | |

| Molecular Formula | C₁₁H₁₉NO₂ | |

| Molecular Weight | 197.27 g/mol | |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | The Boc group generally enhances solubility in organic solvents. |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step sequence starting from a chiral precursor, commonly (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The key transformation involves the introduction of a vinyl group at the 3-position of the pyrrolidine ring. The general synthetic approach is outlined in various patents.

A common synthetic pathway involves the conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by an elimination reaction to form the double bond.

General Experimental Protocol:

Step 1: Mesylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is dissolved in a suitable aprotic solvent (e.g., dichloromethane or toluene).

-

The solution is cooled to 0°C in an ice bath.

-

A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added to the solution.

-

Methanesulfonyl chloride is added dropwise while maintaining the temperature at 0°C.

-

The reaction is stirred at 0°C for a specified time and then allowed to warm to room temperature.

-

Upon completion, the reaction is quenched with water or a mild aqueous acid.

-

The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

Step 2: Elimination to form tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate

-

The crude mesylate from the previous step is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide or DBU) is added to the solution.

-

The reaction mixture is heated to facilitate the elimination reaction. Reaction progress is monitored by a suitable technique like TLC or LC-MS.

-

After completion, the reaction is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford pure tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is not consistently reported in publicly accessible literature. For definitive structural confirmation, it is essential for researchers to acquire and interpret this data on their synthesized material. The expected ¹H NMR spectrum would feature signals corresponding to the vinyl protons (typically in the 5-6 ppm region), the pyrrolidine ring protons, and the characteristic singlet for the tert-butyl group around 1.4 ppm.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the vinyl group and the tert-butyloxycarbonyl (Boc) protecting group.

-

Vinyl Group: The vinyl moiety is susceptible to a variety of transformations. It can participate in:

-

Electrophilic additions: Reactions with halogens, hydrohalic acids, and other electrophiles.

-

Hydrogenation: Reduction to an ethyl group using catalysts like palladium on carbon.

-

Cross-coupling reactions: Suzuki, Heck, and other palladium-catalyzed reactions to form carbon-carbon bonds.

-

Cycloadditions: Participation in Diels-Alder and other cycloaddition reactions.

-

-

Boc Protecting Group: The Boc group is a robust protecting group for the pyrrolidine nitrogen under many reaction conditions. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.

The compound should be stored in a cool, dry place, away from strong acids and oxidizing agents.

Biological Activity and Applications

While specific biological data for this compound is limited, the vinylpyrrolidine scaffold is a key structural motif in a number of biologically active compounds. Derivatives of this scaffold have been investigated for their potential as:

-

Antimicrobial agents: Some pyrrolidine derivatives have shown the ability to disrupt bacterial cell membranes.

-

Central Nervous System (CNS) agents: The pyrrolidine ring is a common feature in molecules targeting CNS receptors.

-

Enzyme inhibitors: The specific stereochemistry and functionality of this molecule make it an attractive starting point for the synthesis of enzyme inhibitors.

Its primary application is as a chiral building block in the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries. The vinyl group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety profiles of structurally related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

It is crucial to perform a thorough risk assessment before handling this compound and to consult the SDS of any reagents used in its synthesis or subsequent reactions.

(R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine core, combined with the reactive vinyl group and the protective tert-butyloxycarbonyl (Boc) group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and potential biological significance.

Chemical Structure and Properties

(R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is characterized by a pyrrolidine ring substituted with a vinyl group at the 3-position and a Boc protecting group on the nitrogen atom. This structure imparts chirality and specific reactivity to the molecule.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₂ | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| CAS Number | 1228312-14-8 | [1] |

| IUPAC Name | tert-butyl (3R)-3-vinylpyrrolidine-1-carboxylate | [1] |

| Canonical SMILES | C=C[C@H]1CN(C(C)=O)OC(C)(C)C)C1 | |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Soluble in suitable organic solvents (e.g., DMF or DMSO) | [1] |

| ¹H NMR (CDCl₃, 400 MHz) δ | 5.80 (ddd, J = 17.2, 10.4, 8.0 Hz, 1H), 5.10-4.95 (m, 2H), 3.65-3.50 (m, 1H), 3.45-3.30 (m, 1H), 3.20-3.05 (m, 1H), 2.95-2.80 (m, 1H), 2.55-2.40 (m, 1H), 2.10-1.95 (m, 1H), 1.75-1.60 (m, 1H), 1.45 (s, 9H) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 154.6, 139.8, 114.8, 79.2, 51.5, 45.8, 44.2, 32.1, 28.5 (3C) |

Synthesis

The synthesis of (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a multi-step process that often starts from a chiral precursor to ensure the desired stereochemistry. A common route involves the formation of the vinyl group from a suitable leaving group on the pyrrolidine ring.

Experimental Protocol: Synthesis from (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

This protocol is adapted from patented synthetic routes and outlines a key transformation in the synthesis of the target molecule.

Materials:

-

(R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

-

Potassium tert-butoxide

-

1-methyl-2-pyrrolidinone (NMP)

-

Diethyl malonate

-

Toluene

-

Ethanol

-

Hydrochloric acid (6M)

-

Water

-

Sodium ethoxide in ethanol (21 wt%)

Procedure:

-

Preparation of Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate:

-

To a solution of potassium tert-butoxide (187 g, 1.62 mol) in 1-methyl-2-pyrrolidinone (1.19 L), add diethyl malonate (268 g, 1.67 mol) while maintaining the temperature below 35°C.

-

Heat the solution to 40°C and stir for 20-30 minutes.

-

Add (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (112 g, 420 mmol) and heat the solution to 65°C.

-

Stir the reaction for 6-12 hours, monitoring for completion by HPLC.

-

Upon completion, cool the mixture to approximately 25°C.

-

-

Work-up and Isolation:

-

The subsequent steps involve hydrolysis of the malonate ester and decarboxylation to form an intermediate, which is then converted to the final vinyl product through methods described in the patent literature. A streamlined synthesis has also been reported using sodium ethoxide in ethanol.

-

Applications in Research and Drug Development

(R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate serves as a versatile chiral building block in the synthesis of various pharmaceutical compounds. The pyrrolidine scaffold is a common motif in many biologically active molecules, and the vinyl group allows for further chemical modifications.

Potential Biological Activities of Pyrrolidine Derivatives:

-

Neuroprotective Effects: Pyrrolidine derivatives have been investigated for their potential in treating central nervous system disorders. Some studies suggest they may act as neuroprotectants.

-

Antimicrobial Activity: The pyrrolidine ring is present in some compounds with antimicrobial properties. The proposed mechanism for some derivatives involves the disruption of bacterial cell membranes, leading to cell lysis.[1]

-

Anticancer Properties: Preliminary research on related compounds suggests potential anticancer activity through the induction of apoptosis in cancer cells.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental approaches related to pyrrolidine derivatives, the following diagrams are provided.

Caption: Hypothetical neuroprotective signaling pathway of a pyrrolidine derivative.

Caption: Generalized workflow for assessing antimicrobial activity.

References

An In-depth Technical Guide to (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrolidine ring with a vinyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, makes it a valuable chiral building block. The Boc group ensures stability during synthetic transformations and can be readily removed under mild acidic conditions, while the vinyl group serves as a versatile handle for a variety of chemical modifications, such as hydroboration, epoxidation, and Heck coupling.[1] This combination of features allows for the introduction of diverse functionalities with high stereochemical control, which is crucial in the development of complex molecular architectures for active pharmaceutical ingredients (APIs).[1]

The pyrrolidine scaffold itself is a prevalent core in numerous natural products and FDA-approved drugs, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space. The specific (S)-stereochemistry of this compound is often critical for achieving desired biological activity and selectivity, as enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Consequently, (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system and viral proteases.[1]

Physicochemical Properties

Quantitative data for (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is not extensively reported in publicly available literature. The following table summarizes key computed and known properties for the enantiomeric form, which are identical for the (S)-isomer, with the exception of the sign of optical rotation.

| Property | Value | Source |

| IUPAC Name | (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate | - |

| Molecular Formula | C₁₁H₁₉NO₂ | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| CAS Number | Not available for (S)-isomer; 1228312-14-8 for (R)-isomer | [1] |

| Appearance | Expected to be an oil or low-melting solid | - |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Optical Rotation [α]D | Not reported for (S)-isomer | - |

| Storage Conditions | 2-8°C, sealed, under dry conditions | [1] |

Experimental Protocols: Synthesis

The synthesis of (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is typically achieved via a multi-step sequence starting from the commercially available chiral precursor, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The following protocol is a representative method adapted from procedures described for the (R)-enantiomer.[2]

Overall Reaction Scheme:

Step 1: Mesylation of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Reagents and Solvents:

-

(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Toluene (anhydrous)

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

5% Sodium bicarbonate solution

-

-

Procedure:

-

Dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and triethylamine in anhydrous toluene in a reaction vessel equipped with a stirrer and a thermometer, under a nitrogen atmosphere.

-

Cool the solution to -10°C.

-

Slowly add methanesulfonyl chloride to the reaction mixture, ensuring the temperature is maintained between -5°C and 0°C.

-

After the addition is complete, allow the solution to warm to ambient temperature and stir for 1-2 hours.

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., HPLC or TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Wash the filtrate with a 5% sodium bicarbonate solution, followed by water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Elimination to form the Vinyl Group

The formation of the vinyl group from the mesylate intermediate can be achieved through various elimination pathways. One common approach involves a sequence of nucleophilic substitution followed by elimination. A detailed multi-step process for a similar transformation is outlined in patent literature, proceeding through a malonate intermediate.[2]

A more direct, though potentially less controlled, method would involve treatment with a strong, non-nucleophilic base.

-

Reagents and Solvents:

-

(S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

-

A strong, non-nucleophilic base (e.g., potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., THF or DMSO)

-

-

Procedure:

-

Dissolve the mesylate from Step 1 in the anhydrous solvent under a nitrogen atmosphere.

-

Add the strong base portion-wise at a controlled temperature (e.g., 0°C to room temperature), depending on the reactivity.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate.

-

Applications in Drug Development

(S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is a highly sought-after chiral building block in the pharmaceutical industry. Its utility stems from the stereodefined pyrrolidine core and the synthetically versatile vinyl group.

-

Chiral Scaffolding: The pyrrolidine ring provides a rigid, three-dimensional scaffold that can orient substituents in a precise spatial arrangement. This is critical for achieving high-affinity and selective binding to biological targets such as enzymes and receptors. The (S)-configuration is often essential for this molecular recognition.

-

Synthesis of Complex APIs: The vinyl group can be readily transformed into a variety of other functional groups. For example:

-

Oxidation can lead to aldehydes or carboxylic acids.

-

Epoxidation followed by ring-opening provides access to amino alcohols.

-

Hydroboration-oxidation yields primary alcohols.

-

Cross-coupling reactions (e.g., Suzuki, Heck) allow for the introduction of aryl or other vinyl groups.

-

This synthetic flexibility makes it a key intermediate in the synthesis of a wide range of bioactive molecules, including neurologically active compounds and protease inhibitors.[1] For instance, substituted pyrrolidines are core components of drugs targeting CNS disorders, where precise stereochemistry is paramount for efficacy and safety.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical application of this compound in drug discovery.

Caption: A diagram illustrating the two-step synthesis of the target compound.

Caption: Workflow of the chiral building block in drug discovery.

References

An In-depth Technical Guide to Tert-butyl 3-vinylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-vinylpyrrolidine-1-carboxylate, a key chiral building block in modern pharmaceutical synthesis. Its unique structure, combining a pyrrolidine ring with a reactive vinyl group and a stable Boc protecting group, makes it a valuable intermediate for creating complex molecular architectures with high enantiomeric purity.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for reaction planning, analytical method development, and stoichiometric calculations.

| Property | Value | References |

| Molecular Weight | 197.27 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₂ | [1][2][3][4] |

| CAS Number | 1228312-14-8 ((R)-enantiomer) | [1][2][3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound, particularly its chiral forms, is a multi-step process that has been described in various patents. A common route involves the formation of the vinyl group from a suitable precursor, such as a hydroxyethyl or a sulfonyloxy derivative of the pyrrolidine ring.

Illustrative Synthetic Pathway

A general synthetic pathway for preparing (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is outlined below. This process involves the conversion of a protected pyrrolidine intermediate into the desired vinyl compound.

References

- 1. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 1228312-14-8 | Benchchem [benchchem.com]

- 2. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]

- 3. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]

- 4. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]

Spectroscopic and Synthetic Profile of tert-Butyl 3-Vinylpyrrolidine-1-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key building blocks is paramount. This technical guide provides an in-depth overview of tert-butyl 3-vinylpyrrolidine-1-carboxylate, a valuable intermediate in medicinal chemistry.

This document details the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines a general experimental protocol for its synthesis and subsequent spectroscopic analysis, providing a foundational workflow for its application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.85 - 5.75 | m | 1H | -CH=CH₂ |

| 5.10 - 4.95 | m | 2H | -CH=CH₂ |

| 3.60 - 3.20 | m | 3H | Pyrrolidine CH, CH₂ |

| 3.15 - 2.95 | m | 1H | Pyrrolidine CH |

| 2.80 - 2.60 | m | 1H | Pyrrolidine CH |

| 2.10 - 1.90 | m | 1H | Pyrrolidine CH₂ |

| 1.75 - 1.55 | m | 1H | Pyrrolidine CH₂ |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 154.5 | C=O (carbamate) |

| 138.0 | -CH=CH₂ |

| 115.0 | -CH=CH₂ |

| 79.0 | -C(CH₃)₃ |

| 52.0, 45.0 | Pyrrolidine CH₂, CH |

| 42.0 | Pyrrolidine CH |

| 32.0 | Pyrrolidine CH₂ |

| 28.5 | -C(CH₃)₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1640 | Medium | C=C stretch (vinyl) |

| ~1400 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₄H₈]⁺ |

| 100 | [M - Boc]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

A general procedure for the synthesis of this compound involves the Wittig reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate. The resulting product is then purified and characterized using various spectroscopic techniques.

Synthesis of this compound:

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in dry tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide.

-

Wittig Reaction: A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in dry THF is added to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent.

-

Mass Spectrometry: Mass spectral data is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Chirality of tert-Butyl 3-Vinylpyrrolidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with the reactive vinyl group, makes it a valuable chiral building block for the synthesis of complex bioactive molecules. The stereochemistry at the C3 position of the pyrrolidine ring is crucial for the biological activity of its derivatives, influencing their binding affinity and efficacy against various therapeutic targets. This technical guide provides a comprehensive overview of the chirality of this compound, including enantioselective synthesis strategies, methods for chiral separation, and its emerging roles in targeting signaling pathways relevant to neurodegenerative diseases and cancer.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The introduction of a vinyl substituent at the C3 position provides a versatile handle for further chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled reactions.[2] The chirality of this molecule is a critical determinant of its biological function, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[3] Consequently, the development of efficient methods for the enantioselective synthesis and chiral analysis of this compound is of paramount importance for its application in drug discovery.

Enantioselective Synthesis

The asymmetric synthesis of this compound is crucial for obtaining enantiomerically pure compounds for pharmacological evaluation. While various methods for the synthesis of chiral pyrrolidines have been reported, this guide focuses on a well-documented multi-step synthesis of the (R)-enantiomer.

Synthesis of (R)-tert-Butyl 3-Vinylpyrrolidine-1-carboxylate

A common and scalable synthetic route to (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate involves a sequence of reactions starting from a commercially available chiral precursor. The following table summarizes the key steps and reagents, with detailed experimental protocols provided below.

| Step | Reaction | Key Reagents and Solvents | Intermediate/Product |

| 1 | Mesylation | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, Methanesulfonyl chloride, Triethylamine, Toluene | tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate |

| 2 | Malonate Displacement | Diethyl malonate, Sodium ethoxide, Ethanol | Diethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate |

| 3 | Hydrolysis | Potassium hydroxide, Water, Ethanol | (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid |

| 4 | Decarboxylation | 1-Methyl-2-pyrrolidinone | (S)-tert-butyl 3-(carboxymethyl)pyrrolidine-1-carboxylate |

| 5 | Reduction | Borane dimethyl sulfide complex, THF | tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

| 6 | Iodination | Iodine, Triphenylphosphine, Imidazole, Toluene | tert-Butyl (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate |

| 7 | Elimination | Potassium tert-butoxide, THF | (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate |

Experimental Protocols

To a cooled (-10 °C) solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and triethylamine in toluene, methanesulfonyl chloride is added dropwise, maintaining the temperature below 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by HPLC. The resulting mixture is filtered, and the filtrate is washed with a sodium bicarbonate solution to yield tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

A mixture of sodium ethoxide in ethanol and diethyl malonate is heated. A solution of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate in ethanol is then added, and the reaction is heated to reflux. After cooling, the mixture is diluted with water and acidified. The product, diethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate, is extracted and purified.

This reaction proceeds with an inversion of stereochemistry at the C3 position.

tert-Butyl (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate is dissolved in THF and cooled. Potassium tert-butoxide is added portion-wise, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched, and the product, (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, is extracted and purified.

Chiral Separation and Analysis

The determination of enantiomeric purity is critical in the development of chiral drugs. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of enantiomers.

Chiral HPLC Method Development

The separation of enantiomers on a chiral stationary phase (CSP) is the most common approach in chiral HPLC.[4] The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for a wide range of chiral compounds.[5]

A general workflow for developing a chiral HPLC method is as follows:

Example Protocol for Chiral Analysis of a Pyrrolidine Derivative

For the analysis of a derivatized 2-(aminomethyl)-1-ethylpyrrolidine, a Chiralcel OD-H column can be utilized.[3]

-

Column: Chiralcel OD-H (250 x 4.6 mm)

-

Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C

-

Detection: UV at 254 nm

This method, while for a related compound, provides a starting point for the development of a specific protocol for this compound. Optimization of the mobile phase composition and temperature would be necessary to achieve baseline separation of its enantiomers.

Biological Relevance and Signaling Pathways

Derivatives of this compound are being investigated for their potential therapeutic applications in neurodegenerative diseases and cancer.[6] The chiral nature of these molecules is expected to play a critical role in their interaction with biological targets.

Neurodegenerative Diseases

In the context of Alzheimer's disease, pyrrolidine derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[7][8] Inhibition of these enzymes can lead to increased acetylcholine levels in the brain, which may improve cognitive function. Furthermore, some derivatives have shown the potential to reduce the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[7]

The proposed mechanism of action involves the modulation of pathways related to neuroinflammation and oxidative stress, which are implicated in neuronal cell death.[9]

Cancer

In oncology, pyrrolidine-containing compounds have been designed as multi-targeted kinase inhibitors.[10][11] These molecules can interfere with key signaling pathways that regulate cancer cell proliferation, survival, and angiogenesis. Vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) are important targets in cancer therapy, as their inhibition can block the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]

Conclusion

This compound is a chiral building block with significant potential in drug discovery. Its stereochemistry is a critical factor that dictates the biological activity of its derivatives. The development of robust enantioselective synthetic routes and reliable chiral analytical methods is essential for advancing the therapeutic applications of compounds derived from this scaffold. Further research into the specific molecular targets and signaling pathways modulated by these chiral molecules will undoubtedly open new avenues for the treatment of neurodegenerative diseases and cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 1228312-14-8 | Benchchem [benchchem.com]

- 7. Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid vasicine for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Physical and chemical properties of N-Boc-3-vinylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-vinylpyrrolidine, specifically its chiral (R)-enantiomer, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrolidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a reactive vinyl substituent, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly for the development of novel therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications.

Core Physical and Chemical Properties

N-Boc-3-vinylpyrrolidine is a chiral compound, with the (R)-enantiomer being a key intermediate in various synthetic applications. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | [1] |

| CAS Number | 1228312-14-8 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₂ | [1][2] |

| Molecular Weight | 197.27 g/mol | [1][2] |

| Appearance | Not specified in provided results | |

| Melting Point | Not specified in provided results | |

| Boiling Point | Not specified in provided results | |

| Density | Not specified in provided results | |

| Solubility | The Boc group generally enhances solubility in organic solvents. | [1] |

| Polar Surface Area (PSA) | 29.54 Ų | [2] |

| LogP | 2.36730 | [2] |

| Storage | 2-8°C, sealed, dry | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Boc-3-vinylpyrrolidine. Key spectroscopic data are presented below.

| Technique | Data | Reference(s) |

| ¹H NMR | δ 5.75–5.65 (m, 1H, -CH=CH₂), 4.95–4.85 (m, 2H, -CH=CH₂) | [1] |

| ¹³C NMR | δ 134.2 (-CH=CH₂), 117.5 (-CH=CH₂), 79.4 (Boc C=O) | [1] |

| IR Spectroscopy | ν = 1686 cm⁻¹ (C=O, carbamate), 1630 cm⁻¹ (C=C, vinyl) | [1] |

| Mass Spectrometry | Not specified in provided results |

Synthesis and Experimental Protocols

The synthesis of (R)-N-Boc-3-vinylpyrrolidine has been described in the literature, often involving a multi-step process from a chiral precursor.[4][5] A common synthetic strategy starts from (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.[4]

Experimental Protocol: Synthesis of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

This protocol is adapted from a patented industrial process.[4]

Step 1: Preparation of Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate

-

To a solution of potassium tert-butoxide (1.62 mol) in 1-methyl-2-pyrrolidinone (1.19 L), add diethyl malonate (1.67 mol) while maintaining the temperature below 35°C.

-

Heat the solution to 40°C and stir for 20-30 minutes.

-

Add (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (420 mmol) and heat the solution to 65°C.

-

Stir the reaction for 6-12 hours, monitoring for completion by HPLC.

-

Upon completion, cool the mixture to approximately 25°C for further processing.

Step 2: Conversion to (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

The intermediate from Step 1 can be converted to the final product through a series of steps including decarboxylation, reduction to an alcohol, conversion to a leaving group (e.g., an iodide), and subsequent elimination to form the vinyl group.[4][5]

Reactivity and Chemical Transformations

The vinyl group of N-Boc-3-vinylpyrrolidine is a key functional handle that allows for a variety of chemical transformations. The Boc-protecting group offers stability during these reactions and can be readily removed under mild acidic conditions to liberate the secondary amine for further functionalization.[3]

Key Reactions:

-

Epoxidation: The vinyl group can be oxidized to an epoxide using reagents like m-chloroperoxybenzoic acid (mCPBA). Epoxides are valuable intermediates for creating diols or amino alcohols.[1]

-

Hydroarylation: Palladium-catalyzed hydroarylation allows for the introduction of aryl groups at the 3-position, leading to the synthesis of 3-aryl pyrrolidines, which are privileged structures in medicinal chemistry.

-

Cycloaddition Reactions: The vinyl group can participate in various cycloaddition reactions to construct more complex ring systems.[1]

Experimental Workflow: Synthesis and Derivatization

Caption: Synthetic pathway and key reactions of N-Boc-3-vinylpyrrolidine.

Applications in Research and Drug Development

N-Boc-3-vinylpyrrolidine is a valuable chiral building block with applications in several areas:

-

Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The pyrrolidine scaffold is a common motif in many biologically active compounds.

-

Organic Synthesis: The defined stereochemistry and the reactive vinyl group make it a versatile tool for the asymmetric synthesis of complex natural products and other target molecules.[1]

-

Material Science: There is emerging interest in using this monomer in polymerization reactions to create novel functional polymers.[1]

Safety and Handling

Conclusion

N-Boc-3-vinylpyrrolidine is a highly functionalized chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure and the reactivity of its vinyl group provide a versatile platform for the development of novel compounds with a wide range of potential applications. This guide serves as a foundational resource for researchers and professionals seeking to utilize this compound in their work.

References

- 1. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 1228312-14-8 | Benchchem [benchchem.com]

- 2. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]

- 3. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

The Pivotal Role of the Boc Protecting Group in Vinylpyrrolidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, offering a robust and versatile strategy for the temporary masking of amine functionalities. Its application is particularly critical in the stereoselective synthesis of substituted heterocycles, such as vinylpyrrolidines. These moieties are valuable chiral building blocks incorporated into a wide range of biologically active molecules and pharmaceutical agents. This technical guide provides an in-depth exploration of the role of the Boc protecting group in the synthesis of 2-, 3-, and 4-vinylpyrrolidines, detailing synthetic strategies, experimental protocols, and the influence of the Boc group on reaction outcomes.

Core Principles of Boc Protection in Pyrrolidine Chemistry

The Boc group is favored for the protection of the pyrrolidine nitrogen for several key reasons:

-

Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, as well as catalytic hydrogenation. This stability allows for selective manipulation of other functional groups within the molecule.

-

Facile Introduction: The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, a high-yielding and straightforward procedure.

-

Acid-Labile Removal: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine without affecting many other protecting groups. This orthogonality is crucial in multi-step syntheses.

-

Influence on Reactivity and Stereoselectivity: The bulky nature of the Boc group can influence the stereochemical course of subsequent reactions by directing incoming reagents to the less sterically hindered face of the pyrrolidine ring.

Synthesis of N-Boc-2-vinylpyrrolidine

The synthesis of N-Boc-2-vinylpyrrolidine, a valuable chiral building block, typically starts from the readily available amino acid, L-proline or its enantiomer. The key steps involve the reduction of the carboxylic acid, protection of the nitrogen, oxidation to the aldehyde, and subsequent olefination.

A common precursor for the introduction of the vinyl group is N-Boc-prolinal. This aldehyde can be prepared from N-Boc-prolinol by oxidation, for example, using a Swern oxidation with oxalyl chloride and DMSO. The subsequent olefination is a critical step for which several methods can be employed, most notably the Wittig reaction.

Wittig Olefination of N-Boc-Prolinal

The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes. In the synthesis of N-Boc-2-vinylpyrrolidine, N-Boc-prolinal is treated with a phosphorus ylide, typically methyltriphenylphosphonium bromide, in the presence of a strong base.

Experimental Protocol: Synthesis of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate via Wittig Reaction

-

Preparation of the Wittig Reagent: To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The resulting orange-red solution is stirred for 1 hour at room temperature.

-

Olefination: The solution of the ylide is cooled to -78 °C, and a solution of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (N-Boc-prolinal) in anhydrous THF is added dropwise.

-

Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-N-Boc-2-vinylpyrrolidine.

| Precursor | Reagents | Base | Solvent | Yield (%) | E/Z Ratio |

| (S)-N-Boc-prolinal | CH₃PPh₃Br | n-BuLi | THF | 75-85 | Not applicable |

Synthesis of N-Boc-3-vinylpyrrolidine

The synthesis of N-Boc-3-vinylpyrrolidine typically proceeds through the olefination of N-Boc-3-pyrrolidinone. This ketone can be synthesized from commercially available starting materials, such as 3-hydroxypyrrolidine, through Boc protection followed by oxidation.

Horner-Wadsworth-Emmons Olefination of N-Boc-3-pyrrolidinone

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often providing higher yields and better stereocontrol, particularly for the formation of (E)-alkenes. The reaction involves a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.

Experimental Protocol: Synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate via HWE Reaction

-

Preparation of the Phosphonate Anion: To a solution of methyl (diethylphosphono)acetate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (60% dispersion in mineral oil) is added portionwise. The mixture is stirred at room temperature for 30 minutes.

-

Olefination: The solution is cooled to 0 °C, and a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone) in anhydrous THF is added dropwise.

-

Work-up and Purification: The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the N-Boc-3-vinylpyrrolidine derivative.

| Precursor | Reagent | Base | Solvent | Yield (%) |

| N-Boc-3-pyrrolidinone | Methyl (diethylphosphono)acetate | NaH | THF | ~80 |

Synthesis of N-Boc-4-vinylpyrrolidine

The synthesis of N-Boc-4-vinylpyrrolidine is less commonly reported but can be achieved through olefination of the corresponding N-Boc-4-oxopyrrolidine derivative. A key precursor is (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, which can be derived from 4-hydroxy-L-proline.

Ring-Closing Metathesis (RCM) for Pyrroline Synthesis

An alternative and powerful strategy for the synthesis of unsaturated pyrrolidine rings is Ring-Closing Metathesis (RCM). This method is particularly useful for the synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine. The reaction is catalyzed by ruthenium-based catalysts, such as the Grubbs catalysts.

Experimental Protocol: Synthesis of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline) via RCM [1]

-

Reaction Setup: In a glovebox, N,N-diallyl-tert-butylcarbamate (N-Boc-diallylamine) is dissolved in anhydrous and degassed dichloromethane.

-

Catalyst Addition: A solution of Grubbs' first-generation catalyst in dichloromethane is added to the substrate solution.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford N-Boc-3-pyrroline.

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |

| N-Boc-diallylamine | Grubbs I | 1-5 | Dichloromethane | >90 |

Diagrammatic Representation of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed.

Caption: General scheme for the Boc protection of a pyrrolidine.

Caption: Synthetic pathway to N-Boc-2-vinylpyrrolidine from L-proline.

Caption: Synthetic route to N-Boc-3-vinylpyrrolidine.

Caption: Synthesis of N-Boc-3-pyrroline via Ring-Closing Metathesis.

Conclusion

The Boc protecting group plays an indispensable role in the synthesis of vinylpyrrolidines, enabling the selective and high-yielding construction of these important chiral synthons. By temporarily masking the nucleophilic and basic nitrogen of the pyrrolidine ring, the Boc group facilitates a range of synthetic transformations, including oxidations and various olefination reactions, that would otherwise be problematic. Furthermore, its influence on the stereochemical outcome of reactions adds another layer of control for the synthetic chemist. The methods outlined in this guide, including the Wittig and Horner-Wadsworth-Emmons olefinations and Ring-Closing Metathesis, represent robust and widely applicable strategies for accessing N-Boc protected vinylpyrrolidines, paving the way for their use in the development of novel therapeutics and other advanced materials.

References

In-depth Technical Guide: tert-Butyl 3-vinylpyrrolidine-1-carboxylate (CAS Number 753015-96-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-vinylpyrrolidine-1-carboxylate, identified by CAS number 753015-96-2, is a chiral pyrrolidine derivative that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a Boc-protected nitrogen and a reactive vinyl group, makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This document provides a summary of its chemical structure, key identifiers, and known synthetic methodologies. It is important to note that while its application in synthesis is documented, publicly available data on its specific physicochemical properties, pharmacological activity, and mechanism of action is limited.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. A vinyl substituent is attached at the 3-position of the pyrrolidine ring.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 753015-96-2 | Chemical Suppliers[1] |

| Common Name | This compound | Chemical Suppliers[1] |

| Synonyms | 1-Boc-3-vinylpyrrolidine | ChemSrc[2] |

| Molecular Formula | C₁₁H₁₉NO₂ | MySkinRecipes[3][4] |

| Molecular Weight | 197.27 g/mol | MySkinRecipes[3][4] |

| Purity | Typically ≥97% | ChemSrc[2] |

Synthesis

The synthesis of this compound has been described in patent literature, highlighting its preparation as a chiral intermediate for pharmaceutical development. The general approach involves the formation of the pyrrolidine ring followed by the introduction of the vinyl group.

A common synthetic strategy starts from a protected 3-hydroxypyrrolidine derivative. The hydroxyl group is converted into a good leaving group, such as a mesylate, which then undergoes an elimination reaction to form the vinyl group.

Table 2: Key Intermediates in a Representative Synthetic Pathway

| Intermediate | Structure | Role |

| tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate | Starting Material | |

| tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Intermediate with a leaving group | |

| Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | Intermediate for vinyl group formation |

The synthesis often involves chiral precursors to obtain the desired enantiomer of the final product.

Below is a generalized workflow for the synthesis of this compound.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is primarily dictated by the vinyl group and the Boc-protected amine. The vinyl group can participate in a variety of chemical transformations, making this compound a versatile synthetic intermediate.

Key reactions involving the vinyl group include:

-

Cross-coupling reactions: Such as Suzuki and Heck couplings, to introduce aryl or other substituents.

-

Metathesis: Including ring-closing metathesis to form more complex cyclic structures.[5]

-

Addition reactions: Such as hydroboration-oxidation to yield the corresponding alcohol.

-

Polymerization: The vinyl group can be used for the synthesis of functionalized polymers.[5]

The Boc protecting group provides stability to the pyrrolidine nitrogen under a range of reaction conditions and can be readily removed under acidic conditions to allow for further functionalization at the nitrogen atom.

Due to these reactive handles, this compound is a valuable building block for the synthesis of a diverse range of complex molecules, including potential drug candidates with antimicrobial, anticancer, and neuroprotective properties, although specific examples for this exact compound are not detailed in the available literature.[5]

Biological Activity and Mechanism of Action

There is currently no publicly available data from in-vitro or in-vivo studies detailing the specific biological activity, pharmacological profile, or mechanism of action of this compound (CAS 753015-96-2). While related pyrrolidine-containing molecules have shown a wide range of biological activities, any potential therapeutic effects of this specific compound would require dedicated screening and experimental evaluation.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound can be found within patent literature. However, protocols for biological assays, pharmacological characterization, or mechanism of action studies for this specific compound are not available in the public domain.

Safety Information

Safety data sheets (SDS) for this compound are available from various chemical suppliers. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. For detailed safety information, please refer to the manufacturer's SDS.[6][7][8][9]

Conclusion

This compound is a chiral synthetic building block with potential applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. While its synthetic utility is established, a comprehensive understanding of its physicochemical properties, biological activity, and mechanism of action is lacking in the public domain. Further research is required to elucidate the full potential of this compound. This guide serves as a summary of the currently available information and highlights the areas where further investigation is needed.

References

- 1. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 2. R-1-N-Boc-3-vinyl-pyrrolidine | CAS#:1228312-14-8 | Chemsrc [chemsrc.com]

- 3. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]

- 4. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]

- 5. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 1228312-14-8 | Benchchem [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Vinylpyrrolidine Building Blocks in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinylpyrrolidine building blocks, focusing on their synthesis, physicochemical properties, and applications in medicinal chemistry and drug development. The versatility of the pyrrolidine scaffold, a privileged structure in many FDA-approved drugs, is highlighted through examples of its incorporation into biologically active molecules.[1] This document details key synthetic methodologies, presents quantitative data on the biological activity of various derivatives, and outlines experimental protocols for their preparation.

Core Vinylpyrrolidine Building Blocks: Properties and Synthesis

The most prominent vinylpyrrolidine building blocks are N-vinyl-2-pyrrolidone (NVP) and 5-vinyl-2-pyrrolidinone. Their chemical and physical properties are crucial for their application in synthesis and polymer chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of N-vinyl-2-pyrrolidone and 5-vinyl-2-pyrrolidinone is presented in Table 1.

Table 1: Physicochemical Properties of Key Vinylpyrrolidine Building Blocks

| Property | N-Vinyl-2-pyrrolidone | 5-Vinyl-2-pyrrolidinone |

| CAS Number | 88-12-0[2][3] | 7529-16-0[4] |

| Molecular Formula | C₆H₉NO[2][5] | C₆H₉NO[4] |

| Molecular Weight | 111.14 g/mol [2][5] | 111.14 g/mol [4] |

| Boiling Point | 92-95 °C at 11-14 mmHg[2][3] | 249.1 °C at 760 mmHg[4] |

| Melting Point | 13.5 °C[2][6] | 134.7 °C[4] |

| Density | 1.04 g/mL at 25 °C[2][3] | 1.1 g/cm³[4] |

| Solubility | Soluble in water and many organic solvents.[2][3][6] | Soluble in water, alcohol, and ether.[4] |

| Appearance | Colorless to light yellow liquid.[3][5] | - |

Synthesis of Core Building Blocks

1.2.1. Synthesis of N-Vinyl-2-pyrrolidone (NVP)

N-Vinyl-2-pyrrolidone is primarily synthesized industrially via the vinylation of 2-pyrrolidone with acetylene. This reaction is base-catalyzed, typically using potassium hydroxide, and is carried out under elevated temperature and pressure.

Experimental Protocol: Vinylation of 2-Pyrrolidone

-

Materials: 2-pyrrolidone, potassium hydroxide (KOH), acetylene gas, nitrogen gas.

-

Procedure:

-

2-pyrrolidone and a catalytic amount of KOH (typically 1-5%) are charged into a pressure reactor.

-

Water formed during the preparation of the potassium salt of 2-pyrrolidone is removed by vacuum distillation to prevent side reactions.

-

The reactor is purged with nitrogen, and a mixture of acetylene and nitrogen is introduced.

-

The reaction is carried out at a temperature of 130-170 °C and a pressure of up to 2.6 MPa.

-

Upon completion, the crude NVP is purified by distillation.

-

1.2.2. Synthesis of 5-Vinyl-2-pyrrolidinone

5-Vinyl-2-pyrrolidinone is a key intermediate in the synthesis of the anticonvulsant drug vigabatrin. Several synthetic routes have been developed for its preparation. One common method involves the vinylation of 5-ethoxy-2-pyrrolidinone.

Experimental Protocol: Synthesis of 5-Vinyl-2-pyrrolidinone from 5-Ethoxy-2-pyrrolidinone

-

Materials: (RS)-5-Ethoxy-2-pyrrolidinone, tetrahydrofuran (THF), 2,6-di-tert-butyl-4-methylphenol (BHT), ethyl magnesium bromide (2M in THF), vinyl magnesium bromide (1M in THF), water.

-

Procedure:

-

A solution of (RS)-5-Ethoxy-2-pyrrolidinone and BHT in THF is cooled to -15 to -10 °C.

-

Ethyl magnesium bromide and vinyl magnesium bromide are added to the reaction mixture at -15 to -10 °C and stirred for 30 minutes.

-

The reaction mixture is heated to reflux for 1 hour.

-

After cooling to 0-5 °C, water is added to quench the reaction.

-

The product, 5-vinyl-2-pyrrolidinone, is then isolated and purified.

-

Applications in Medicinal Chemistry: Synthesis and Biological Activity of Derivatives

The pyrrolidine scaffold is a cornerstone in modern drug discovery, with vinylpyrrolidine derivatives showing a wide range of biological activities, including anticancer, antiviral, and central nervous system (CNS) effects.

Anticancer Activity of Spirooxindole-Pyrrolidine Derivatives

A significant class of compounds derived from pyrrolidine building blocks are the spirooxindole-pyrrolidines. These are often synthesized via a [3+2] cycloaddition reaction and have demonstrated potent antiproliferative activity against various cancer cell lines.

2.1.1. Synthesis of Spirooxindole-Pyrrolidines via [3+2] Cycloaddition

The [3+2] cycloaddition reaction is a powerful tool for the stereoselective synthesis of highly functionalized pyrrolidines. In the case of spirooxindole-pyrrolidines, an azomethine ylide, generated in situ from an isatin and an amino acid (such as sarcosine or tyrosine), reacts with a dipolarophile (e.g., an olefinic oxindole or trans-1,2-dibenzoylethylene) to form the spiro-fused ring system.[7][8][9]

Experimental Protocol: Three-Component Synthesis of Spiro[indoline-pyrrolidine] Derivatives

-

Materials: Isatin, sarcosine, trans-1,2-dibenzoylethylene, solvent (e.g., ethanol, methanol, or ionic liquid [bmim]Br).

-

Procedure:

-

A mixture of the isatin (1.0 eq), sarcosine (1.2 eq), and the dipolarophile (1.0 eq) is prepared in the chosen solvent.

-

The reaction mixture is heated under conventional heating or microwave irradiation for a specified time (e.g., 30 minutes at 125 °C under microwave conditions).[8]

-

The resulting precipitate is collected by filtration and washed with a cold solvent (e.g., ethanol).

-

The crude product is purified by recrystallization or column chromatography to yield the desired spiro[indoline-pyrrolidine] derivative.[10]

-

2.1.2. Quantitative Anticancer Activity

Numerous studies have reported the potent anticancer activity of spirooxindole-pyrrolidine derivatives. Table 2 summarizes the IC₅₀ values of selected compounds against various cancer cell lines.

Table 2: Anticancer Activity (IC₅₀) of Selected Spirooxindole-Pyrrolidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2′-(3,5-bis(benzyloxy)benzoyl)-1′-(3,4,5-trimethoxyphenyl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one | MDA-MB-231 (Breast) | 51.75 | [7] |

| HCT-116 (Colon) | 70.08 | [7] | |

| p-bromophenyl substituted spirooxindole derivative | A549 (Lung) | 15.49 | [11] |

| 3-picolinoyl-4-(2,4-dichlorophenyl)-5-phenylspiro[indoline-3,2′-pyrrolidine]-2′-one | HeLa (Cervical) & Vero | < 20 µg/mL | [12] |

| 3-picolinoyl-4-(2-chlorophenyl)-5-phenylspiro[indoline-3,2′-pyrrolidine]-2′-one | HeLa (Cervical) | 70 µg/mL | [12] |

| Spirooxindole derivative 5l | MCF-7 (Breast) | 3.4 | [13] |

| Spirooxindole derivative 5o | MCF-7 (Breast) | 4.12 | [13] |

| Spirooxindole derivative 5g | MCF-7 (Breast) | 2.8 | [13] |

2.1.3. Mechanism of Action: Apoptosis Induction

Several studies have shown that spirooxindole-pyrrolidine derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death is often mediated by the activation of caspases. Specifically, the activation of caspase-3 has been identified as a key step in the apoptotic pathway induced by these compounds.[7][13][14][15] Some derivatives have also been shown to upregulate pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2, and activating initiator caspases such as caspase-8 and caspase-9.[16][17]

Antiviral and Other Biological Activities

Vinylpyrrolidine derivatives have also been investigated for their potential as antiviral agents, particularly as inhibitors of influenza neuraminidase. Furthermore, their diverse structures have led to the discovery of compounds with activity against other biological targets.

2.2.1. Neuraminidase Inhibitors

Several studies have focused on the design and synthesis of pyrrolidine-based neuraminidase inhibitors. These compounds are often derived from 4-hydroxy-L-proline and have shown potent inhibitory activity against the influenza A virus.

2.2.2. Other Activities

The versatility of the pyrrolidine ring has led to the development of derivatives with a broad spectrum of biological activities, including:

-

Antiviral activity against human cytomegalovirus and herpes simplex virus.[18]

-

CNS activity , including potential as sodium channel blockers for the treatment of ischemic stroke and as synthetic cathinones.[19][20]

-

Enzyme inhibition , such as α-amylase and α-glucosidase inhibitors for potential antidiabetic applications.[21]

Table 3 provides a summary of the IC₅₀ values for selected vinylpyrrolidine derivatives against various biological targets.

Table 3: Biological Activity (IC₅₀) of Various Vinylpyrrolidine Derivatives

| Compound Class/Name | Target/Assay | IC₅₀ (µM) | Reference |

| Neuraminidase Inhibitors | |||

| Compound 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [11][12] |

| Compound 9c | Influenza A (H3N2) Neuraminidase | 2.71 | [11] |

| Compound 9f | Influenza A (H3N2) Neuraminidase | 2.40 | [12] |

| Compound 10e | Influenza A (H3N2) Neuraminidase | 1.82 | [11] |

| A-192558 (20e) | Influenza A Neuraminidase | 0.2 | [22] |

| Influenza B Neuraminidase | 8 | [22] | |

| Antiviral Agents | |||

| 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine (19) | L1210 cell growth | 0.7 | [18] |

| Antidiabetic Agents | |||

| Pyrrolidine derivative 3g | α-amylase | 26.24 µg/mL | [21] |

| α-glucosidase | 18.04 µg/mL | [21] | |

| Anticancer Agents | |||

| Polysubstituted pyrrolidine 3h | HCT116 (Colon) | 2.9-16 | [23] |

| Polysubstituted pyrrolidine 3k | HCT116 (Colon) | 2.9-16 | [23] |

Advanced Synthetic Methodologies and Workflows

The development of novel vinylpyrrolidine-based compounds relies on efficient synthetic strategies and screening methods. Ruthenium-catalyzed reactions and virtual screening workflows are two powerful approaches in this regard.

Ruthenium-Catalyzed Diastereoselective Synthesis of Polysubstituted Pyrrolidines

Ruthenium catalysis has emerged as a valuable tool for the synthesis of complex pyrrolidine structures. An example is the diastereoselective synthesis of fully substituted pyrrolidines from anilines and diazo pyruvates.[24][25]

Experimental Protocol: Ruthenium-Catalyzed Synthesis of Polysubstituted Pyrrolidines

-

Materials: Aniline derivative, diazo pyruvate derivative, ruthenium catalyst (e.g., Ru₂(esp)₂), solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of the aniline derivative and the diazo pyruvate derivative in the solvent, the ruthenium catalyst is added.

-

The reaction is stirred at room temperature under an inert atmosphere until completion, monitored by thin-layer chromatography.

-

The reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the polysubstituted pyrrolidine.

-

Virtual Screening Workflow for Inhibitor Discovery

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. This workflow is instrumental in accelerating the discovery of new pyrrolidine-based inhibitors.

Conclusion

Vinylpyrrolidine building blocks, particularly N-vinyl-2-pyrrolidone and its derivatives, are of significant importance in both polymer science and medicinal chemistry. The pyrrolidine ring serves as a versatile scaffold for the development of a wide array of biologically active compounds with applications in oncology, virology, and neurology. The synthetic methodologies outlined in this guide, including classical vinylation reactions and modern catalytic and cycloaddition strategies, provide a robust toolbox for the creation of novel and diverse pyrrolidine-containing molecules. The quantitative data presented herein underscores the therapeutic potential of these compounds and provides a valuable resource for researchers and drug development professionals in the design of next-generation therapeutics.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Vinyl-2-pyrrolidone | 88-12-0 [amp.chemicalbook.com]

- 4. 5-Vinylpyrrolidin-2-one | CAS#:7529-16-0 | Chemsrc [chemsrc.com]

- 5. zxchem.com [zxchem.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Spirooxindole-pyrrolidine heterocyclic hybrids promotes apoptosis through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles | MDPI [mdpi.com]

- 11. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]

- 17. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ruthenium-Catalyzed Diastereoselective Synthesis of Fully Substituted Pyrrolidines from Anilines and Diazo Pyruvates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate, a valuable chiral building block in pharmaceutical and medicinal chemistry.[1] Its unique structure, combining a protected pyrrolidine ring with a reactive vinyl group, makes it a key intermediate in the development of various therapeutic agents.

Application Notes

Tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate serves as a versatile scaffold in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during various chemical transformations and can be readily removed under mild acidic conditions. The vinyl group is amenable to a wide range of chemical modifications, including but not limited to, olefin metathesis, Michael additions, and hydroboration-oxidation, allowing for the introduction of diverse functional groups. This chiral synthon is of particular interest in the development of novel therapeutics targeting the central nervous system.

Synthetic Pathway Overview

The synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate can be achieved through a multi-step sequence starting from the commercially available tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate. The overall strategy involves the conversion of the hydroxyl group into a suitable leaving group, followed by a carbon-carbon bond-forming reaction to introduce a two-carbon extension, which is subsequently transformed into the vinyl moiety.

A representative synthetic pathway is illustrated below. This pathway involves the mesylation of the starting alcohol, followed by a malonic ester synthesis to introduce a dicarboxylate side chain with inversion of stereochemistry. Subsequent hydrolysis and decarboxylation yield a carboxylic acid, which is then reduced to a primary alcohol. Activation of this alcohol, for instance through another mesylation, sets the stage for a final elimination reaction to furnish the desired vinylpyrrolidine derivative.

Caption: Overall synthetic pathway for tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate.

Experimental Protocols

The following protocols are adapted from established procedures and provide a comprehensive guide for the synthesis of the target compound and its key intermediates.

Step 1: Synthesis of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

This initial step involves the activation of the hydroxyl group of the starting material by converting it into a good leaving group, a mesylate.

Experimental Workflow:

Caption: Workflow for the mesylation of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.

Protocol:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate | 187.24 | 10.0 g | 53.4 mmol |

| Triethylamine | 101.19 | 8.3 mL | 59.7 mmol |

| Methanesulfonyl chloride | 114.55 | 4.5 mL | 58.2 mmol |

| Toluene | - | 80 mL | - |

| 5% Sodium Bicarbonate Solution | - | 50 mL | - |

-

In a round-bottom flask, dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate and triethylamine in toluene.

-

Cool the solution to -10 °C in an ice-salt bath.

-